2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
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Overview
Description
Pyrazolo-triazine compounds are a type of fused-ring heterocycle . They are often used in the synthesis of energetic materials due to their high nitrogen content .
Synthesis Analysis
These compounds can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves various techniques such as elemental analysis, 1H-NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . This helps in understanding the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the introduction of oxadiazole and tetrazole . The cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized to the 1-hydroxy-triazole .Physical And Chemical Properties Analysis
These compounds exhibit excellent thermal stability and low sensitivity . For instance, one compound had a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of various derivatives of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one and related compounds has been extensively studied, revealing their potential for creating bioactive compounds with potential antitumor, antimicrobial, and antiviral activities. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazines were synthesized by reacting with ketones, anhydrides, benzoyl chloride, and hydrazine, highlighting the chemical versatility of these compounds (Mironovich & Kostina, 2012). This versatility is further demonstrated in the development of novel N-arylpyrazole-containing enaminones leading to substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).
Biological Activities
Significant research has been dedicated to exploring the biological activities of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one derivatives, including antitumor and antimicrobial properties. Some compounds within this chemical family have shown promising antitumor activity against various cancer cell lines, such as liver carcinoma and breast cancer cells (Atta-Allah et al., 2017). Additionally, antimicrobial studies have identified compounds with significant activity, providing a foundation for further research into their potential therapeutic applications (Taha, 2007).
Antiviral Activities
The antiviral potential of benzamide-based 5-aminopyrazoles and their fused heterocycles, which are related to the chemical scaffold of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one, has been explored, revealing remarkable activity against avian influenza virus. This suggests the capacity of these compounds to contribute to the development of new antiviral agents (Hebishy et al., 2020).
Novel Synthetic Routes
Innovative synthetic approaches have been developed for the construction of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the adaptability of these compounds for various chemical modifications. These synthetic routes open up new possibilities for the design and development of compounds with enhanced biological activities (Raboisson et al., 2003).
Future Directions
properties
IUPAC Name |
2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRAAUOBWABLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243973 |
Source
|
Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one | |
CAS RN |
1215295-97-8 |
Source
|
Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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